
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)oxirane typically involves the reaction of allyl chloride with a peracid, such as peracetic acid, to form the epoxide ring. Hexane-1,2,3,4,5,6-hexol can be synthesized through the hydrogenation of sorbitol. The combination of these two components can be achieved through a nucleophilic substitution reaction where the hydroxyl groups of hexane-1,2,3,4,5,6-hexol react with the epoxide ring of 2-(Chloromethyl)oxirane under basic conditions .
Industrial Production Methods
Industrial production of 2-(Chloromethyl)oxirane involves the chlorination of propylene to form allyl chloride, followed by epoxidation. Hexane-1,2,3,4,5,6-hexol is produced by the catalytic hydrogenation of sorbitol. The two compounds are then reacted under controlled conditions to produce the final product .
化学反応の分析
Types of Reactions
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The chlorine atom in the epoxide ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces diols.
Substitution: Produces substituted epoxides with various functional groups.
科学的研究の応用
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Studied for its potential as a biocompatible material.
Medicine: Investigated for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of epoxy resins and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol involves the reactivity of the epoxide ring and the hydroxyl groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, making the compound versatile in forming complexes and networks .
類似化合物との比較
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the polyol component.
Sorbitol: A polyol similar to hexane-1,2,3,4,5,6-hexol but without the epoxide group.
Glycerol: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
2-(Chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol is unique due to its combination of an epoxide and a polyol, providing both reactivity and functionality. This dual nature allows it to be used in a wide range of applications, from polymer chemistry to biomedicine .
特性
IUPAC Name |
2-(chloromethyl)oxirane;hexane-1,2,3,4,5,6-hexol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C3H5ClO/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3-2-5-3/h3-12H,1-2H2;3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKEYCRXYZVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
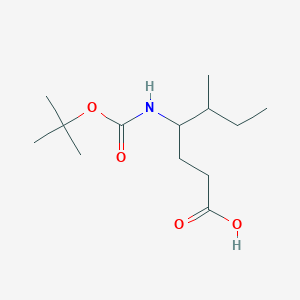
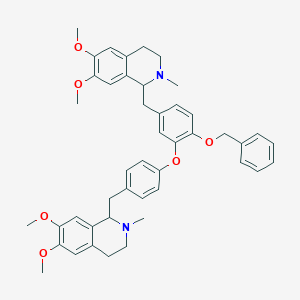
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
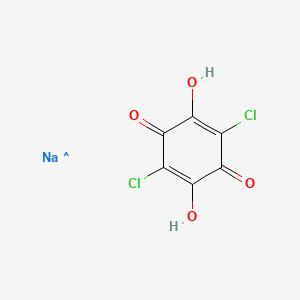
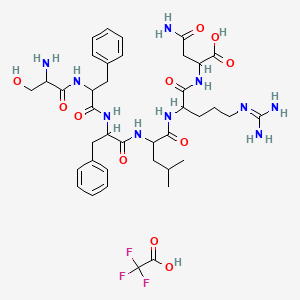
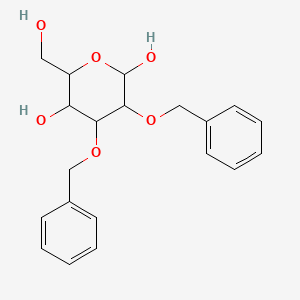

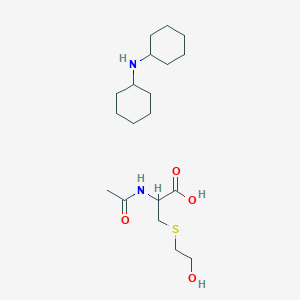

![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)

![N-[3-(dimethylamino)propyl]-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide](/img/structure/B12324386.png)
